molecular formula C19H22O5 B196272 Gibberellin A95 CAS No. 78259-50-4

Gibberellin A95

Cat. No. B196272
CAS RN: 78259-50-4
M. Wt: 330.4 g/mol
InChI Key: UXLXLQYIDWLPKX-UHFFFAOYSA-N
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Description

Gibberellin A95, also known as GA95, belongs to the class of organic compounds known as c19-gibberellin 6-carboxylic acids . These are c19-gibberellins with a carboxyl group at the 6-position . It is a derivative of Gibberelic Acid and a stereoisomer of Gibberelin A5 .


Synthesis Analysis

Gibberellin A95 is produced by all vascular plants and several fungal and bacterial species that associate with plants as pathogens or symbionts . The sites of GA synthesis are usually inferred from the expression of biosynthesis genes . The enzymes gibberellin (GA) 20-oxidase and 3-oxidase are major sites of regulation in GA biosynthesis .


Molecular Structure Analysis

The molecular formula of Gibberellin A95 is C19H22O5 . The IUPAC name is 5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo [9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid .


Chemical Reactions Analysis

Gibberellins are very active molecules even at very low concentrations . They stimulate both cell division and cell elongation . Gibberellins increase cell wall extensibility without acidification .


Physical And Chemical Properties Analysis

Gibberellin A95 is a solid substance . Its melting point is greater than 237°C .

Scientific Research Applications

Identification in Plant Extracts

Gibberellin A9, a phytohormone, has been identified in various plant extracts. For instance, it was conclusively identified in Norway spruce extracts through gas chromatography-mass spectrometry. This study highlights the presence and significance of gibberellin A9 in plant physiology (Odén, Andersson, & Gref, 1982).

Interaction with Plant Receptors

Gibberellin A9 is known for its role in controlling growth and developmental processes in plants. It interacts with specific plant receptors, like GIBBERELLIN INSENSITIVE DWARF1 (GID1), which regulate gene expression by influencing the degradation of transcriptional regulators. The understanding of this interaction is crucial in the field of plant biology and agriculture (Murase, Hirano, Sun, & Hakoshima, 2008).

Biosynthesis in Bacteria

Gibberellin A9's biosynthesis in bacteria has been a subject of interest, revealing convergent evolution across different organisms. The discovery of a biosynthetic pathway in bacteria, producing GA9, adds to our understanding of plant-microbe interactions and the evolution of metabolic pathways in different life forms (Nett, Montanares, Marcassa, Lu, Nagel, Charles, Hedden, Rojas, & Peters, 2017).

Role in Plant Development

Studies have shown the role of gibberellin A9 in plant development, such as regulating plant stature and influencing flowering and fruit development. This is particularly evident in experiments involving genetic manipulation or over-expression of related genes, which result in observable changes in plant growth and morphology (Dijkstra, Adams, Bhattacharya, Page, Anthony, Kourmpetli, Power, Lowe, Thomas, Hedden, Phillips, & Davey, 2008).

Metabolic Pathways in Plants

Gibberellin A9 is a key player in various metabolic pathways in plants. Its conversion and interconversion in different plant species provide insights into the complex hormonal regulation mechanisms in plant growth and development (Railton, 1977).

Molecular Cloning and Functional Expression

Research into the molecular cloning and functional expression of enzymes related to gibberellin A9 has provided insights into the gibberellin deactivation pathways. This is significant for understanding the biochemical processes governing plant growth and development (Thomas, Phillips, & Hedden, 1999).

Identification in Chromatography Studies

Gibberellin A9 has been identified and studied using techniques like chromatography, contributing to our knowledge of its role and presence in various plant species. This is essential for biochemical analysis and understanding the diversity of gibberellins in nature (Macmillan & Suter, 1963).

Future Directions

Gibberellins have a continuously increasing interest in research because of their relevant role in the so-called “Green Revolution”, as well as their current and possible applications in crop improvement . Current research on gibberellin action is focused particularly on the function of DELLA proteins as regulators of gene expression .

properties

IUPAC Name

5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,6,11-13,23H,1,4-5,7-9H2,2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLXLQYIDWLPKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310286
Record name NSC224287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gibberellin A95

CAS RN

78259-50-4
Record name NSC224287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC224287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Wang, Y Chen, J Zhang, C Zhang - Microorganisms, 2022 - mdpi.com
Putative methyltransferases are thought to be involved in the regulation of secondary metabolites in filamentous fungi. Here, we report the effects of overexpression of a predicted LaeA-…
Number of citations: 1 www.mdpi.com
M Nakayama, T Yokota, R Sohma, LN Mander… - Phytochemistry, 1996 - Elsevier
… Key Word Index--Prunus cerasus; Rosaceae; sour cherry; seed; gibberellin; biosynthesis of gibberellin A32; gibberellin A95; synthesis of GA~5. … Gibberellin A95 in sour cherry seed …
Number of citations: 17 www.sciencedirect.com
D Swati, P Vishwatej, S Vinay, P Bhupesh - researchgate.net
Phytochemicals of the plants have significant role in drug development for treatment of human diseases. Majority population in Africa, Asia and Latin America use plant based medicines…
Number of citations: 0 www.researchgate.net
SC Lambie - 2014 - open.library.ubc.ca
Ustilago maydis is an obligate fungal pathogen of maize that causes disease known as the common smut of corn. Haploids with compatible mating loci fuse to form a dikaryotic cell type …
Number of citations: 2 open.library.ubc.ca

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